(E)-1'-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
(E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a styrylsulfonyl group attached to a spiro[isobenzofuran-1,4’-piperidin]-3-one core, which imparts distinct chemical and physical properties. The presence of the (E)-configuration indicates the specific geometric arrangement of the styrylsulfonyl group, which can influence the compound’s reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step organic reactions. One common approach starts with the preparation of the spiro[isobenzofuran-1,4’-piperidin]-3-one core, which can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phthalic anhydride and a piperidine derivative. The styrylsulfonyl group is then introduced via a sulfonylation reaction, where a styryl sulfonyl chloride reacts with the spiro compound under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the styrylsulfonyl group to a corresponding sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could enable it to act as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one could be explored for its pharmacological properties. Researchers may study its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique chemical properties could make it suitable for applications in polymer science or materials engineering.
Mechanism of Action
The mechanism of action of (E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The styrylsulfonyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects. The spirocyclic core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[isobenzofuran-1,4’-piperidin]-3-one: Lacks the styrylsulfonyl group, which may result in different chemical and biological properties.
(E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-2-one: Similar structure but with a different position of the carbonyl group, potentially affecting reactivity and interactions.
(Z)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one: The (Z)-isomer, which has a different geometric configuration, leading to distinct chemical behavior and biological activity.
Uniqueness
(E)-1’-(styrylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its specific (E)-configuration and the presence of both the styrylsulfonyl group and the spirocyclic core. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1'-[(E)-2-phenylethenyl]sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-19-17-8-4-5-9-18(17)20(25-19)11-13-21(14-12-20)26(23,24)15-10-16-6-2-1-3-7-16/h1-10,15H,11-14H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALUCRQWPCNZCY-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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